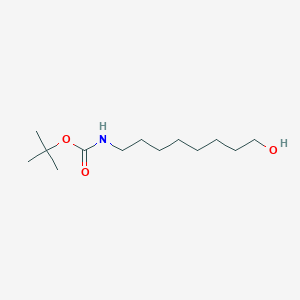

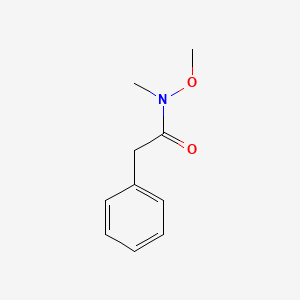

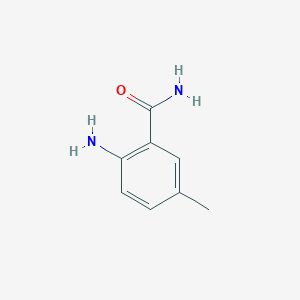

N-methoxy-N-methyl-2-phenylacetamide

Vue d'ensemble

Description

N-methoxy-N-methyl-2-phenylacetamide, or MMP2, is a small molecule that has been studied for its potential applications in a variety of scientific research areas. MMP2 is a derivative of phenylacetamide, a simple aromatic amide that is found in many plants and animals. It has been used for its potential to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of several enzymes. MMP2 has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential to act as a neuroprotective agent and to modulate the activity of several enzymes.

Applications De Recherche Scientifique

Synthesis and Analytical Characterizations

N-methoxy-N-methyl-2-phenylacetamide has been studied in the context of synthesizing and analyzing new psychoactive substances, particularly arylcyclohexylamines. These compounds are of forensic interest due to their psychoactive properties and resemblance to substances like ketamine. Analytical characterizations involved methods like gas chromatography and mass spectrometry, focusing on the N-alkyl derivatives of phenyl-substituted and isomeric methoxy phenylcyclohexylamines (Wallach et al., 2016).

Behavioral Responses and Bioefficacy in Mosquito Repellents

A series of aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, were synthesized and studied for their repellent activity against Aedes aegypti mosquitoes. These studies are significant for developing effective mosquito repellents, contributing to public health and disease control efforts (Garud et al., 2011).

Metabolism in Human and Rat Liver Microsomes

Research into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been conducted. These studies are crucial for understanding the metabolic pathways and potential toxicological implications of these substances (Coleman et al., 2000).

Anticonvulsant Activity

Compounds like omega-(1H-imidazolyl)-N-phenylacetamide derivatives, which are structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of potential therapeutic agents for treating seizures (Aktürk et al., 2002).

In Vitro Anti-Tuberculosis Activity

Derivatives of this compound have been synthesized and evaluated for their anti-tuberculosis activity. This research is significant in the context of developing new therapeutic agents against tuberculosis (Bai et al., 2011).

Novel Synthesis Methods

Research has also focused on developing novel synthesis methods for N-methoxy-N-methylamides, which are important for the production of various pharmaceutical and agricultural chemicals (Beney et al., 1998).

Anticancer Agents

Studies have been conducted on the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and their evaluation as potential anticancer agents. Such research contributes to the field of oncology, exploring new avenues for cancer treatment (Mohammadi-Farani et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It is identified as a synthetic, nucleophilic alkylating agent , which suggests that it may interact with various biological macromolecules such as proteins and nucleic acids.

Mode of Action

As a nucleophilic alkylating agent, N-methoxy-N-methyl-2-phenylacetamide likely interacts with its targets through a process known as alkylation. This involves the transfer of an alkyl group from the compound to its target, which can lead to changes in the target’s structure and function . The exact nature of these changes would depend on the specific target involved.

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . .

Propriétés

IUPAC Name |

N-methoxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLGWAFOSVGKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439552 | |

| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95092-10-7 | |

| Record name | Benzeneacetamide, N-methoxy-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)